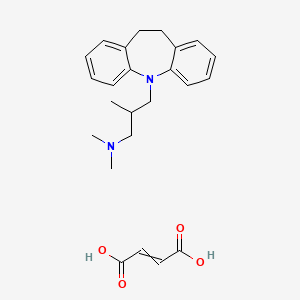
Rhotrimine; Sapilent; Surmontil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhotrimine is synthesized through a multi-step process involving the formation of the dibenzazepine ring system followed by the introduction of the propylamine side chain. The key steps include:
Cyclization: Formation of the dibenzazepine core.
Alkylation: Introduction of the propylamine side chain.
N-Methylation: Methylation of the amine group to form the final product.
Industrial Production Methods
Industrial production of Rhotrimine involves optimizing the synthetic route for large-scale manufacturing. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rhotrimine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Reduction: Reduction of the dibenzazepine ring.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
N-Oxides: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Halogenated Compounds: Formed through substitution.
Applications De Recherche Scientifique
Rhotrimine has diverse applications in scientific research, including:
Chemistry: Studying its reactivity and synthesis of analogs.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Exploring its therapeutic potential in treating depression, anxiety, and insomnia.
Industry: Developing formulations and delivery systems for pharmaceutical use
Mécanisme D'action
Rhotrimine exerts its effects by modulating neurotransmitter activity in the brain. It primarily acts as a weak inhibitor of norepinephrine and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it has antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imipramine: Another TCA with stronger monoamine reuptake inhibition.
Amitriptyline: Known for its potent sedative effects.
Nortriptyline: A metabolite of amitriptyline with similar properties.
Uniqueness
Rhotrimine is unique among TCAs due to its relatively weak monoamine reuptake inhibition, making it less likely to cause certain side effects associated with stronger TCAs. Its prominent sedative effects also make it particularly useful in treating insomnia and anxiety disorders .
Propriétés
Formule moléculaire |
C24H30N2O4 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
YDGHCKHAXOUQOS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


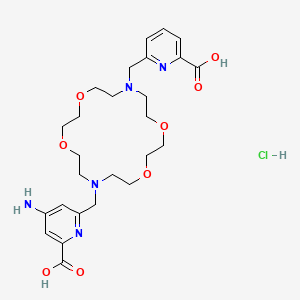
![(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10775305.png)
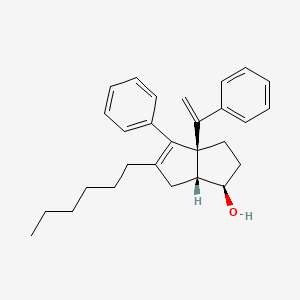
![(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(1S,3R)-1-methyl-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-ium-1-yl]butanoate](/img/structure/B10775315.png)
![(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10775317.png)
![(2R,3R,4S,5S,6S,8R,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775333.png)
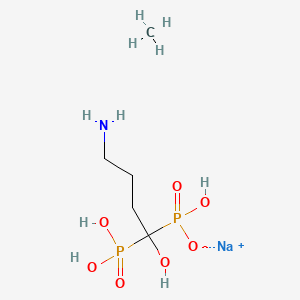
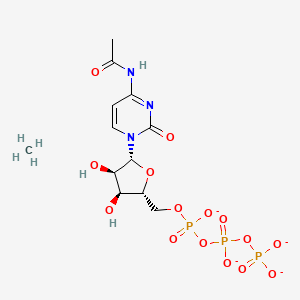
![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)
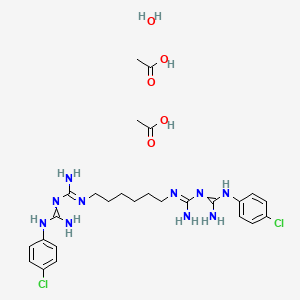

![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775389.png)


